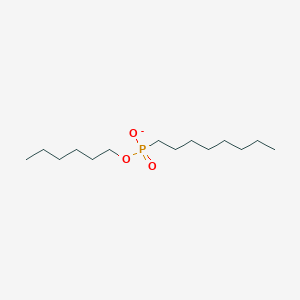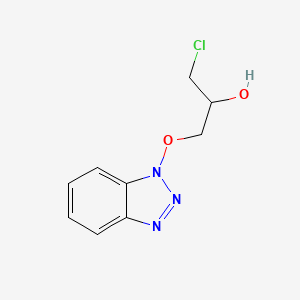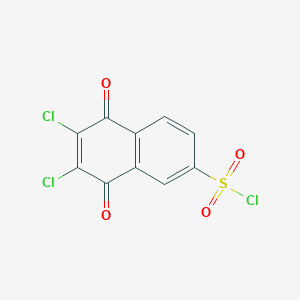![molecular formula C6H11NO B14351703 (1E)-N-[2-(Ethenyloxy)ethyl]ethanimine CAS No. 93555-19-2](/img/structure/B14351703.png)
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine is an organic compound characterized by the presence of an imine group and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide in an S_N2 reaction . The alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag_2O) .
Industrial Production Methods
Industrial production of (1E)-N-[2-(Ethenyloxy)ethyl]ethanimine may involve large-scale Williamson ether synthesis, utilizing efficient and cost-effective reagents and conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the imine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or basic medium.
Reduction: NaBH_4 in methanol or ethanol, LiAlH_4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amides.
Aplicaciones Científicas De Investigación
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of (1E)-N-[2-(Ethenyloxy)ethyl]ethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The ether linkage may influence the compound’s solubility and stability, affecting its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine: Unique due to its combination of an imine group and an ether linkage.
Ethanolamine: Contains an amine group and an alcohol group, lacking the imine functionality.
Ethylamine: Contains a primary amine group, lacking the ether linkage.
Propiedades
Número CAS |
93555-19-2 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
N-(2-ethenoxyethyl)ethanimine |
InChI |
InChI=1S/C6H11NO/c1-3-7-5-6-8-4-2/h3-4H,2,5-6H2,1H3 |
Clave InChI |
CVHPYSYIVVIAOD-UHFFFAOYSA-N |
SMILES canónico |
CC=NCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)
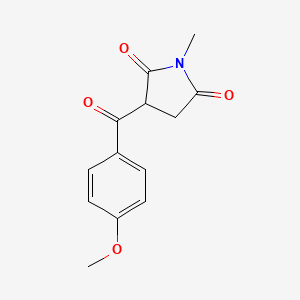

![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)


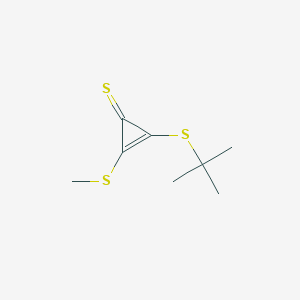
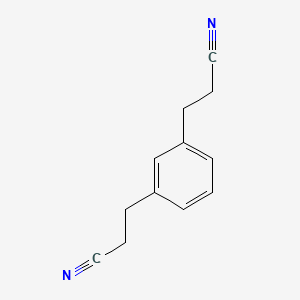
methanolate](/img/structure/B14351686.png)
